molecular formula C17H16N2O2 B2832190 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol CAS No. 333982-41-5

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol

Cat. No.: B2832190
CAS No.: 333982-41-5
M. Wt: 280.327
InChI Key: LLZFXSGMYUWWRT-UHFFFAOYSA-N
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Description

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol is an organic compound with the molecular formula C17H16N2O2 It is characterized by a quinoline core structure substituted with a methoxyphenyl group and an amino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Aminomethylation: The final step involves the aminomethylation of the quinoline derivative using formaldehyde and a secondary amine, typically under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the methoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino methyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or methoxy derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimalarial, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is used as a probe in biological studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(((4-Methylphenyl)amino)methyl)quinolin-2-ol: Similar structure but with a methyl group instead of a methoxy group.

    4-(((4-Chlorophenyl)amino)methyl)quinolin-2-ol: Similar structure but with a chloro group instead of a methoxy group.

    4-(((4-Nitrophenyl)amino)methyl)quinolin-2-ol: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can enhance the compound’s ability to participate in hydrogen bonding and other intermolecular interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-14-8-6-13(7-9-14)18-11-12-10-17(20)19-16-5-3-2-4-15(12)16/h2-10,18H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZFXSGMYUWWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325805
Record name 4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333982-41-5
Record name 4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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